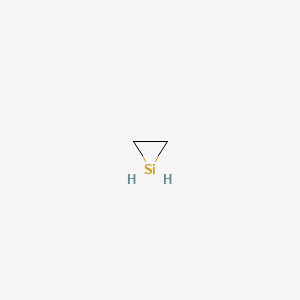

Silacyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silacyclopropane is a three-membered ring compound containing silicon and carbon atoms It is a highly strained molecule due to the small ring size, which imparts unique reactivity and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silacyclopropane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with magnesium to form this compound derivatives . Another method includes the insertion of carbonyl compounds into the silicon-carbon bond of this compound . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of dichlorosilanes as precursors. The process includes the reductive dehalogenation of dichlorosilanes using magnesium metal, followed by purification steps to isolate the desired this compound .

Análisis De Reacciones Químicas

Types of Reactions: Silacyclopropane undergoes various types of reactions, including:

Oxidation: this compound can be oxidized to form silacyclopropyl cations.

Reduction: The reduction of this compound can lead to the formation of silylenes.

Substitution: this compound can participate in substitution reactions with aldehydes and alkynes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as magnesium are used.

Substitution: Reactions with aldehydes and alkynes often require catalysts and specific solvents.

Major Products:

Oxidation: Silacyclopropyl cations.

Reduction: Silylenes.

Substitution: Various carbon-carbon bond-forming products.

Aplicaciones Científicas De Investigación

Silacyclopropane has numerous applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organosilicon compounds.

Medicine: Investigated for use in drug delivery systems due to its unique reactivity.

Industry: Utilized in the production of silicone elastomers and other polymeric materials.

Mecanismo De Acción

Silacyclopropane is compared with other similar compounds such as silacyclobutanes and cyclotrisilanes . While silacyclobutanes also contain silicon and carbon in a ring structure, they have a four-membered ring, which imparts different reactivity and stability. Cyclotrisilanes, on the other hand, have three silicon atoms in the ring, leading to unique properties and applications.

Comparación Con Compuestos Similares

- Silacyclobutanes

- Cyclotrisilanes

- Dichlorosilanes

Silacyclopropane stands out due to its high strain energy and reactivity, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Silacyclopropanes are a unique class of compounds characterized by a three-membered ring structure that incorporates silicon. Their biological activity has garnered attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of the biological activities associated with silacyclopropanes, highlighting key research findings, case studies, and data tables.

Overview of Silacyclopropane

Silacyclopropanes are analogous to cyclopropanes but contain silicon atoms in place of carbon. This substitution alters their chemical properties and biological activities, making them interesting candidates for drug development. The unique structural features of silacyclopropanes allow for diverse interactions with biological targets, leading to various pharmacological effects.

Biological Activities

Research has identified several biological activities associated with silacyclopropanes, including:

- Antitumor Activity : Silacyclopropanes have shown promise in inhibiting cancer cell growth. For instance, derivatives have been tested against various human cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 49.79 µM to 113.70 µM .

- Antiviral Properties : Some this compound derivatives exhibit antiviral activity, particularly against HIV-1 and hepatitis C virus. Compounds like ledipasvir, which incorporate a this compound structure, are utilized in antiviral therapies .

- Enzymatic Inhibition : Silacyclopropanes have been studied for their ability to inhibit specific enzymes, contributing to their potential as therapeutic agents. For example, they have been reported to inhibit alpha-l-fucosidase and β-lactamase .

Case Studies

Several studies have explored the biological activity of silacyclopropanes:

- Synthesis and Evaluation : A study synthesized bis(spiropyrazolone)cyclopropanes and evaluated their cytotoxic properties against yeast and human cancer cell lines. The results indicated that certain derivatives were selective against cancer cells while sparing non-cancerous cells .

- Mechanistic Insights : Research into the mechanism of action revealed that silacyclopropanes could induce apoptosis in cancer cells through oxidative stress pathways. This was supported by genotoxicity assays and antioxidant activity evaluations .

- Photo-activity Studies : Investigations into the photo-activity of silacyclopropenes derived from silacyclopropanes highlighted their potential applications in photodynamic therapy, where light-activated compounds can selectively target and kill cancer cells .

Data Tables

The following table summarizes key findings related to the cytotoxicity of various this compound derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4r | RKO | 60.70 | High |

| 4s | PC-3 | 49.79 | High |

| 4q | HeLa | 78.72 | Moderate |

| Dox | RKO | 0.51 | Reference |

Note: The selectivity index indicates the preference for targeting cancer cells over normal cells.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of silacyclopropanes. For instance, variations in substituents on the silicon atom or modifications to the cyclopropane ring can significantly influence their interaction with biological targets and overall efficacy.

Moreover, computational studies have provided insights into the pharmacokinetic properties of these compounds, aiding in the prediction of absorption, distribution, metabolism, and excretion (ADME) profiles essential for drug development .

Propiedades

IUPAC Name |

silirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBJMYVOQWDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[SiH2]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.